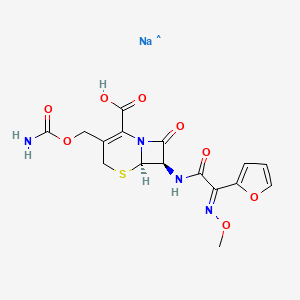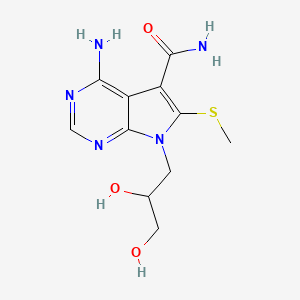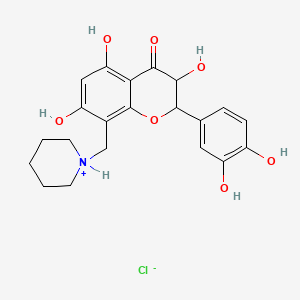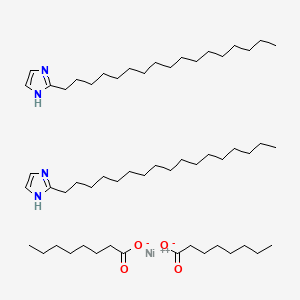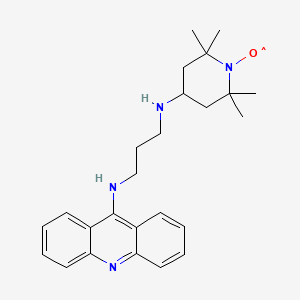
(4-Acetamido-3-aminophenyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 401117 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological processes and its potential therapeutic benefits.
Preparation Methods
The synthesis of NSC 401117 involves several steps, typically starting with the preparation of precursor molecules. The synthetic routes often include:
Condensation Reactions: These are used to form the core structure of the compound.
Oxidation and Reduction Reactions: These reactions are employed to introduce or modify functional groups.
Purification Steps: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial production methods for NSC 401117 may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. Parameters such as temperature, pressure, and pH are meticulously monitored.
Chemical Reactions Analysis
NSC 401117 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
NSC 401117 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: It is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the synthesis of other compounds and materials.
Mechanism of Action
The mechanism of action of NSC 401117 involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These pathways can lead to changes in cell function, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
NSC 401117 can be compared to other compounds with similar structures or functions. Some similar compounds include:
NSC 401118: Shares a similar core structure but differs in functional groups.
NSC 401119: Has a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of NSC 401117 lies in its specific interactions with molecular targets and its potential therapeutic applications, which may differ from those of similar compounds.
Properties
CAS No. |
7474-93-3 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(4-acetamido-3-aminophenyl) acetate |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)12-10-4-3-8(5-9(10)11)15-7(2)14/h3-5H,11H2,1-2H3,(H,12,13) |
InChI Key |
QGBGOSSOLJEGND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




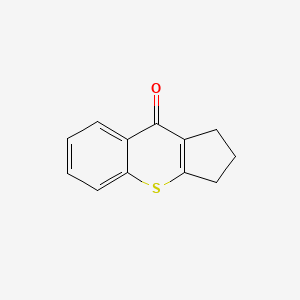


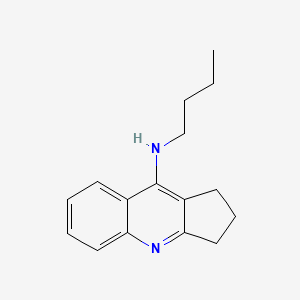
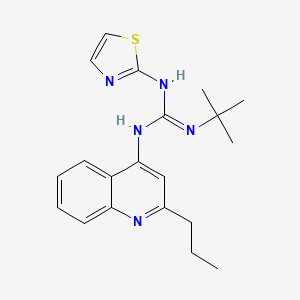
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)

